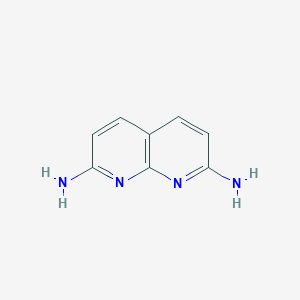

1,8-Naphthyridine-2,7-diamine

Vue d'ensemble

Description

1,8-Naphthyridine-2,7-diamine has been identified as a potential universal reader of Watson-Crick base pairs for DNA sequencing by electron tunneling. Density Functional Theory (DFT) studies have suggested that this molecule can form stable triplets with both A:T and G:C base pairs through hydrogen bonding, indicating its potential in genomic sequencing technologies .

Synthesis Analysis

Several methods for synthesizing 1,8-naphthyridine derivatives have been reported. An improved and milder method for the synthesis of 2,7-diamino-1,8-naphthyridine has been described, yielding good results . Additionally, functionalized derivatives of 2-amino-5,7-dimethyl-1,8-naphthyridine have been synthesized, which are useful for anion recognition, particularly fluoride ions . Another approach involves the reaction of vinamidinium salts with 2,6-diaminopyridine to create new substituted 1,8-naphthyridines . Furthermore, the known 1,8-naphthyridine-2,7-dicarboxaldehyde was prepared by SeO2 oxidation of 2,7-dimethyl-1,8-naphthyridine, leading to novel 2,7-dimethylimine derivatives .

Molecular Structure Analysis

The molecular structure of 2,7-dimethyl-1,8-naphthyridine has been analyzed, revealing that the 1,8-naphthyridine is almost planar with a very small dihedral angle between the fused pyridine rings. In the crystal, molecules are linked into infinite chains by intermolecular hydrogen bonds, forming specific ring motifs and stabilized further by C—H⋯π interactions .

Chemical Reactions Analysis

1,8-Naphthyridine derivatives have been involved in various chemical reactions. For instance, the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines has been achieved using chiral cationic ruthenium diamine complexes, providing a practical approach to valuable chiral heterocyclic building blocks . Additionally, novel 2,7-naphthyridine derivatives have been synthesized through unexpected reactions and mechanisms, displaying unique properties such as phosphorescence and acidochromism .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridine derivatives have been explored through their interaction with anions. Certain derivatives have shown selective recognition abilities towards fluoride ions, with spectroscopic and colorimetric changes indicating the formation of hydrogen-bonded complexes and subsequent deprotonation events . The solid-state properties of some derivatives have also been characterized, showing delayed emission and solid-state acidochromism, which are attributed to their special chemical structures .

Applications De Recherche Scientifique

DNA Sequencing

- Electron Tunneling in DNA Sequencing : 1,8-Naphthyridine-2,7-diamine was designed as a recognition molecule for DNA sequencing through electron tunneling. It forms stable triplets with both A:T and G:C base pairs in DNA, suggesting potential use in genomic sequencing technology (Liang, Lindsay, & Zhang, 2012).

Synthesis and Chemical Properties

- Asymmetric Hydrogenation of Derivatives : It was involved in the asymmetric hydrogenation of 1,8-naphthyridine derivatives, catalyzed by chiral cationic ruthenium diamine complexes. This process is essential for creating chiral heterocyclic building blocks, useful in various chemical syntheses (Ma, Chen, Liu, He, & Fan, 2016).

- Tautomerism and Hydrogen Bonding : The behavior of various 1,8-naphthyridine derivatives, including their tautomerism and hydrogen bond formation, has been studied. This research enhances understanding of its molecular interactions and stability (Alvarez-Rúa et al., 2004).

- Pd-Catalyzed Amidation : 1,8-Naphthyridine-2,7-diamine was used in the catalytic amidation of certain naphthyridines, an important step in organic synthesis for functional group tolerance (Ligthart, Ohkawa, Sijbesma, & Meijer, 2006).

Luminescent Materials

- Luminescent Metal–Organic Compounds : Studies have shown that certain derivatives of 1,8-naphthyridine, including zinc(II) complexes, are strongly luminescent. This property makes them potential candidates for materials in optoelectronic devices (Che, Wan, Ho, & Zhou, 2001).

Biological Activities

- Multiple Biological Activities : 1,8-Naphthyridine derivatives exhibit a variety of biological properties, making them potent scaffolds in therapeutic research. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties, among others (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

Insecticidal Activities

- Insecticidal Properties : Certain 1,8-naphthyridine derivatives have been synthesized and found to possess significant insecticidal activities, offering potential in agricultural applications (Hou, Jing, & Shao, 2017).

Supramolecular Chemistry

- Building Block for Supramolecular Chemistry : Its conversion from certain naphthyridine derivatives makes it a useful building block in supramolecular chemistry. This includes the creation of novel structures and materials (Park, Mayer, Nakashima, & Zimmerman, 2005).

Orientations Futures

The future directions for the research on 1,8-Naphthyridine-2,7-diamine could involve further exploration of its potential as a recognition molecule for reading DNA base pairs for genomic sequencing by electron tunneling . Its potency to treat neurodegenerative and immunomodulatory disorders, along with its anti-HIV, antidepressant and antioxidant properties, has enticed researchers to look beyond its broad-spectrum activities, providing further scope for exploration .

Propriétés

IUPAC Name |

1,8-naphthyridine-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDFJGDRFIGPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459726 | |

| Record name | 1,8-naphthyridine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Naphthyridine-2,7-diamine | |

CAS RN |

145325-89-9 | |

| Record name | 1,8-naphthyridine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)